BenchChemオンラインストアへようこそ!

EB-3P

Choline Uptake Inhibition Transporter Pharmacology Cancer Metabolism

EB-3P is the definitive bisquinolinium ChoKα inhibitor for lipid-metabolism research. It achieves 8.6-fold greater choline-uptake blockade (IC50 0.14 μM) and reduces ChoKα protein expression by 42 %, versus only 23 % for the bispyridinium analog EB‑3D. At 10 μM, EB‑3P inhibits cholesterol biosynthesis by 70 %—more than double EB‑3D’s effect—making it the compound of choice for studies linking the CDP-choline pathway to sterol biosynthesis, AMPK signaling, and cancer metabolic vulnerabilities. For SAR benchmarking of pyridinium vs quinolinium head groups, EB‑3P serves as the essential bisquinolinium archetype. Substitute compounds cannot reproduce these outcomes; empirical validation is required.

Molecular Formula C42H42Br2Cl2N4O2
Molecular Weight 865.532
Cat. No. B1192674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB-3P
SynonymsEB-3P
Molecular FormulaC42H42Br2Cl2N4O2
Molecular Weight865.532
Structural Identifiers
SMILESClC1=CC2=[N+](CC3=CC=C(OCCOC4=CC=C(C[N+]5=C6C=C(Cl)C=CC6=C(N7CCCC7)C=C5)C=C4)C=C3)C=CC(N8CCCC8)=C2C=C1.[Br-].[Br-]
InChIInChI=1S/C42H42Cl2N4O2.2BrH/c43-33-9-15-37-39(45-19-1-2-20-45)17-23-47(41(37)27-33)29-31-5-11-35(12-6-31)49-25-26-50-36-13-7-32(8-14-36)30-48-24-18-40(46-21-3-4-22-46)38-16-10-34(44)28-42(38)48;;/h5-18,23-24,27-28H,1-4,19-22,25-26,29-30H2;2*1H/q+2;;/p-2
InChIKeyCWJKRTWUOVDURL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EB-3P: A Bisquinolinium Choline Kinase α Inhibitor for Cancer Metabolism Research and Chemical Biology Procurement


EB-3P is a bisquinolinium derivative that functions as a choline kinase α (ChoKα) inhibitor, designed to interfere with phosphatidylcholine biosynthesis and lipid homeostasis in cancer cells [1]. It belongs to a class of biscationic compounds characterized by a 1,1'-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene)) scaffold, and is structurally distinguished by the presence of quinolinium head groups, unlike its pyridinium-containing analog EB-3D [1]. EB-3P has been demonstrated to modulate multiple lipid-related pathways, including choline uptake, the CDP-choline pathway, cholesterol biosynthesis, and AMPK signaling [1].

Why EB-3P Cannot Be Simply Replaced by Other Choline Kinase α Inhibitors: Evidence for Divergent Biological Outcomes


Although EB-3P and its close analog EB-3D share a common molecular scaffold and both inhibit ChoKα enzymatic activity, they produce markedly different cellular outcomes across multiple functional assays in HepG2 cells [1]. EB-3P exhibits significantly greater potency in suppressing choline uptake, reducing ChoKα protein expression, and inhibiting cholesterol biosynthesis compared to EB-3D [1]. Furthermore, the bisquinolinium derivative demonstrates higher antiproliferative activity than the bispyridinium compound in the same cellular context [1]. These divergences underscore that even closely related in-class compounds cannot be assumed to be interchangeable; substitution without empirical validation may lead to inconsistent or misleading experimental results. The quantitative evidence detailed below supports the case for compound-specific procurement based on intended research application [1].

EB-3P vs. EB-3D: Quantitative Differentiation in Choline Uptake, Protein Expression, Cholesterol Biosynthesis, and Antiproliferative Activity


EB-3P Exhibits 8.6-Fold Greater Potency in Inhibiting Choline Uptake Compared to EB-3D in HepG2 Cells

EB-3P demonstrated significantly higher potency in blocking choline uptake in HepG2 cells than its analog EB-3D. After 24 h of inhibitor treatment, EB-3P inhibited choline uptake with an IC50 of 0.14 ± 0.01 μM, whereas EB-3D required an IC50 of 1.21 ± 0.14 μM [1]. This difference highlights that EB-3P is a more effective modulator of choline transport, a key process in cancer cell phospholipid metabolism.

Choline Uptake Inhibition Transporter Pharmacology Cancer Metabolism

EB-3P Reduces ChoKα Protein Levels by 42% versus 23% for EB-3D in HepG2 Cells

Treatment of HepG2 cells with EB-3P resulted in a 42% reduction in ChoKα protein levels, whereas EB-3D treatment led to only a 23% decrease under comparable conditions [1]. This differential effect on target protein expression suggests that EB-3P engages cellular pathways that more profoundly affect ChoKα stability or expression.

ChoKα Protein Expression Lipid Metabolism Target Engagement

EB-3P Inhibits Cholesterol Biosynthesis by 70% at 10 μM, Outperforming EB-3D's 29% Inhibition in HepG2 Cells

In HepG2 cells, EB-3P treatment (10 μM) resulted in a 70% inhibition of cholesterol biosynthesis, as measured by radiolabeled acetate incorporation. In contrast, EB-3D at the same concentration produced only a 29% inhibition [1]. This indicates a more pronounced impact of the bisquinolinium derivative on the cholesterogenic pathway.

Cholesterol Biosynthesis Lipid Homeostasis Metabolic Reprogramming

EB-3P Demonstrates Higher Antiproliferative Activity Than EB-3D in HepG2 Cells

In the HepG2 cell line, the bisquinolinium derivative EB-3P exhibited higher antiproliferative activity than the bispyridinium compound EB-3D [1]. While the study does not provide explicit GI50 values, the reported order of potency supports the conclusion that EB-3P is a more effective growth inhibitor in this cellular context.

Antiproliferative Activity Cytotoxicity Hepatocellular Carcinoma Model

EB-3P Application Scenarios: Where the Bisquinolinium Derivative Provides a Clear Advantage


Investigating Choline Transport Inhibition in Cancer Cell Lines

Given EB-3P's 8.6-fold greater potency in blocking choline uptake (IC50 = 0.14 μM) compared to EB-3D, it is the preferred compound for experiments focused on choline transporter pharmacology. The low IC50 allows for effective inhibition at concentrations that minimize potential off-target effects, making it suitable for mechanistic studies of choline deprivation in cancer metabolism [1].

Studies Requiring Maximal Downregulation of ChoKα Protein Levels

Researchers seeking to achieve a robust reduction in ChoKα protein expression should select EB-3P over EB-3D, as it produces a 42% reduction versus 23% under comparable conditions [1]. This differential effect may be critical for experiments linking ChoKα protein abundance to cell viability, AMPK signaling, or lipid metabolic reprogramming [1].

Dissecting the Crosstalk Between Choline Metabolism and Cholesterol Homeostasis

With a 70% inhibition of cholesterol biosynthesis at 10 μM—more than double the effect of EB-3D (29%)—EB-3P is a powerful tool for investigating the regulatory interplay between the CDP-choline pathway and sterol biosynthesis [1]. This property makes it valuable for studies on metabolic vulnerabilities in cancer and for validating potential dual-target therapeutic strategies [1].

Comparative Chemical Biology Studies of Biscationic ChoKα Inhibitors

The head-to-head data for EB-3P and EB-3D provide a benchmark for structure-activity relationship (SAR) studies exploring the impact of pyridinium vs. quinolinium head groups on cellular pharmacology [1]. EB-3P serves as the bisquinolinium archetype, enabling direct comparison of potency shifts across multiple lipid-related assays, including choline uptake, ChoKα expression, and cholesterol synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EB-3P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.